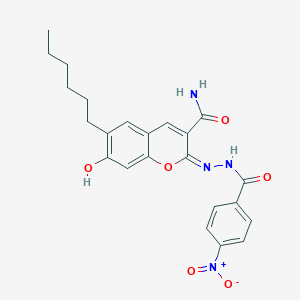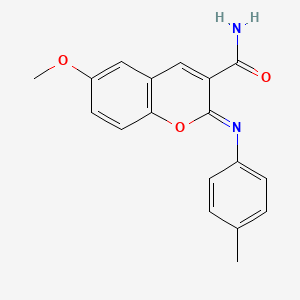
(Z)-6-methoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an aromatic compound with a suitable reagent. For instance, the synthesis of “2-methoxy-4-((p-tolylimino)methyl)phenol” was achieved by reacting vanillin and p-toluidine . Another example is the synthesis of “2-(p-Tolylimino-methyl)-phenol-copper (II)” which was achieved by reacting 2-(p-Tolylimino-methyl)-phenol with copper(II) acetate .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as X-ray diffraction . For example, “2-(p-Tolylimino-methyl)-phenol-copper (II)” was found to crystallize in the monoclinic system .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, “2-methoxy-6-((Z)-(p-tolylimino)methyl)phenoxy)palladium” was synthesized by reacting 2-methoxy-6-((Z)-(p-tolylimino)methyl)phenol with palladium(II) acetate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the electronic structure of “(E)-4-methoxy-2-[(p-tolylimino)methyl]phenol” was characterized using density functional theory .Wissenschaftliche Forschungsanwendungen
Crystallography and Structural Analysis
Studies on the crystallography of related chromene derivatives have elucidated their structural characteristics. For instance, 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivative 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide exhibit anti-rotamer conformations about the C-N bond, with variations in the amide O atom's orientation relative to the pyran ring's O atom. These structural insights are crucial for understanding the compounds' physicochemical properties and their interactions in biological systems (Reis et al., 2013).
Synthesis and Characterization
The synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides, through a cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide, highlights a method for producing chromene derivatives. This approach is notable for its potential applications in medicinal chemistry and material science (Nizami & Hua, 2018).
Biological Activities
Chromene derivatives have been evaluated for their biological activities, including their roles as potential therapeutic agents. For example, novel chromenones linked to a 1,2,3-triazole ring system were synthesized and assessed for anti-ChE activity, demonstrating potential for Alzheimer's disease treatment. Among them, a specific compound showed promising anti-acetylcholinesterase activity, highlighting the therapeutic potential of chromene derivatives in neurodegenerative diseases (Saeedi et al., 2017).
Antioxidant and Antibacterial Properties
Another study focused on the synthesis of 4H-chromene-3-carboxamide derivatives under solvent-free conditions, revealing their antioxidant and antibacterial activities. Certain compounds exhibited strong antibacterial activity against Gram-positive and Gram-negative organisms, as well as potent antioxidant properties, suggesting their applicability in pharmaceuticals and as bioactive materials (Chitreddy & Shanmugam, 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-methoxy-2-(4-methylphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-3-5-13(6-4-11)20-18-15(17(19)21)10-12-9-14(22-2)7-8-16(12)23-18/h3-10H,1-2H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUARYBZHCNKYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-methoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

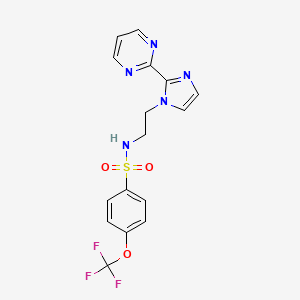
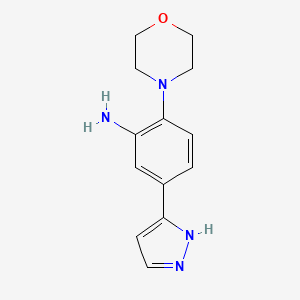
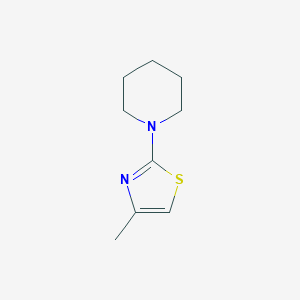
![Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2466334.png)
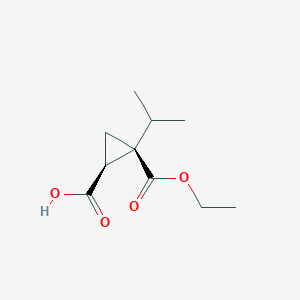
![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2466336.png)
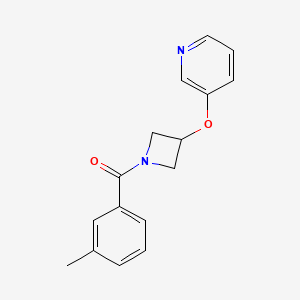
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2466338.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2466342.png)
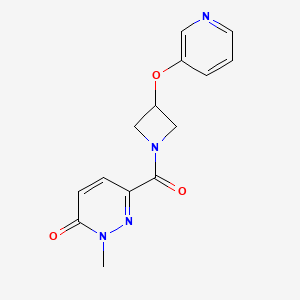
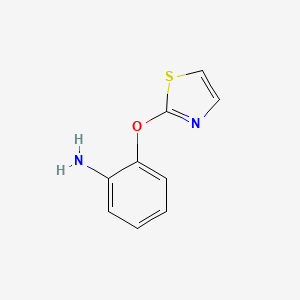
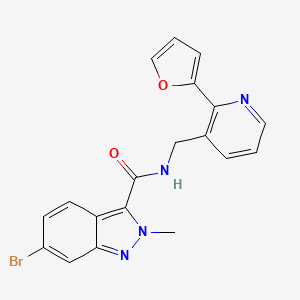
![1,2,3,4-Tetrahydronaphthalen-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2466349.png)
